Cas no 144243-24-3 (1-BOC-3-AMINOPIPERIDINE)

1-BOC-3-Aminopiperidine is a protected derivative of 3-aminopiperidine, featuring a tert-butoxycarbonyl (BOC) group that enhances stability and handling. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The BOC group provides selective protection for the amine functionality, allowing further functionalization under controlled conditions. Its high purity and consistent quality make it suitable for peptide synthesis, heterocyclic chemistry, and the development of bioactive molecules. The compound’s stability under various reaction conditions ensures reliable performance in multi-step synthetic routes. Proper storage under inert conditions is recommended to maintain its integrity.
1-BOC-3-AMINOPIPERIDINE structure
1-BOC-3-AMINOPIPERIDINE structure
Product Name:1-BOC-3-AMINOPIPERIDINE
CAS No:144243-24-3
MF:C10H20N2O2
MW:200.278002738953
CID:64838
PubChem ID:545809
Update Time:2025-06-08

1-BOC-3-AMINOPIPERIDINE Chemical and Physical Properties

Names and Identifiers

    • 1-BOC-3-AMINOPIPERIDINE
    • DL-3-AMINO-1-N-BOC-PIPERIDINE
    • 1-N-BOC-3-AMINOPIPERIDINE
    • 1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-, 1,1-DIMETHYLETHYL ESTER
    • (+/-)-1-BOC-3-AMINO-PIPERIDINE
    • 3-AMINOPIPERIDINE, N1-BOC PROTECTED
    • (+/-)-3-AMINO-1-BOC-PIPERIDINE
    • 3-AMINO-1-TERTBUTOXYCARBONYL-PIPERIDINE
    • 3-Amino-1-N-Boc-piperidine
    • 3-Amino-piperidine-1-carboxylic acid tert-butyl ester
    • tert-butyl 3-aminopiperidine-1-carboxylate(SALTDATA: FREE)
    • FT-0601684
    • 1-Piperidinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester, (A+/-)-
    • 1-Boc-3-aminopiperidine, AldrichCPR
    • (rac)-3-amino-1-BOC-piperidine
    • PS-5189
    • EN300-59508
    • CS-D0640
    • (R)-(-)-1-Boc-3-aminopiperidine
    • SY007061
    • 1-(tert-butoxycarbonyl)-3-aminopiperidine
    • FT-0601659
    • Azacycloheptane, 3-amino-1-t-butoxycarbonyl-
    • 3-Aminopiperidine-1-carboxylic acid tert-butyl ester
    • SCHEMBL181566
    • tert-butyl3-aminopiperidine-1-carboxylate
    • FT-0633349
    • (+/-)-Tert-butyl 3-aminopiperidine-1-carboxylate
    • 3-Amino-1-Boc-piperidine
    • (R)-(-)-3-Amino-1-Boc-piperidine
    • A66002
    • (+/-)-3-Amino-1-N-Boc-piperidine
    • AM20090078
    • A4159
    • 1-tert-Butyloxycarbonyl-3-R-aminopiperidine
    • 3-amino-1-(tert-butoxycarbonyl)piperidine
    • A8643
    • 3-amino-1-(tert.-butyloxycarbonyl)-piperidine
    • A4087
    • SY009787
    • tert-butyl 3-aminopiperidine-1-carboxylate
    • 3-amino-piperidine-1-carboxylic acid-tert-butyl ester
    • 3-amino-n-boc-piperidine
    • FT-0660528
    • (R)-1-Boc-3-piperidinamine
    • 3-amino-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
    • (s)-1-boc-3-amniopiperidine
    • Q-102148
    • 3-Amino-1-tert-butoxycarbonylpiperidine
    • SY018204
    • 3-Amino-1-piperidinecarboxylic Acid tert-Butyl Ester
    • 3-Amino-piperdine-1-carboylic acid tert-butyl ester
    • 3-amino-Boc-piperidine
    • (S)-(+)-3-Amino-1-Boc-piperidine
    • N-BOC-3-Aminopiperidine
    • 3-Amino-N-t-butoxycarbonylpiperidine
    • BB 0253856
    • FT-0601685
    • PB10230
    • 144243-24-3
    • AKOS005255507
    • tert-Butyl 3-amino-1-piperidinecarboxylate
    • CHEMBL4536965
    • F8880-8477
    • 625471-18-3
    • 184637-48-7
    • racemic tert-butyl 3-aminopiperidine-1-carboxylate
    • racemic 3-amino-1-boc-piperidine
    • BCP06937
    • BCP26849
    • MFCD01861219
    • tert-Butyl 3-amino-1-piperidinecarboxylate #
    • (S)-(+)-1-BOC-3-AMINOPIPERIDINE
    • SB10175
    • (R)-3-Amino-1-N-Boc-piperidine; 1-tert-Butyloxycarbonyl-3-R-aminopiperidine
    • STK503876
    • ALBB-006375
    • 1-Piperidinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester, (+/-)-
    • DB-013803
    • A2314
    • N-1-Boc-3-Aminopiperidine
    • DB-011203
    • (S)-Tert-butyl 3-aminopiperidine-1-carboxylate;tert-Butyl (S)-3-amino-1-piperidinecarboxylate
    • Inchi: 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3
    • InChI Key: AKQXKEBCONUWCL-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCC(C1)N)=O

Computed Properties

  • Exact Mass: 201.10000
  • Monoisotopic Mass: 200.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.6A^2
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.041 g/cm3
  • Melting Point: 181-182ºC
  • Boiling Point: 277.3ºC at 760 mmHg
  • Flash Point: 121.5ºC
  • PSA: 75.63000
  • LogP: 1.51920

1-BOC-3-AMINOPIPERIDINE Security Information

  • Safety Instruction: S26
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22; R36/37/38

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1-BOC-3-AMINOPIPERIDINE Production Method

1-BOC-3-AMINOPIPERIDINE Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:144243-24-3)1-BOC-3-氨基哌啶
Order Number:LE1690301
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:33
Price ($):discuss personally
Email:18501500038@163.com

1-BOC-3-AMINOPIPERIDINE Related Literature

Additional information on 1-BOC-3-AMINOPIPERIDINE

Introduction to 1-BOC-3-AMINOPIPERIDINE (CAS No. 144243-24-3)

1-BOC-3-AMINOPIPERIDINE (CAS No. 144243-24-3) is a versatile compound widely used in the fields of chemical and pharmaceutical research. This compound, also known as tert-butyl 3-aminopiperidine-1-carboxylate, is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its unique chemical structure and properties make it an essential building block in the development of new drugs and therapeutic agents.

The tert-butyl group in 1-BOC-3-AMINOPIPERIDINE provides stability and protection to the amine functional group, making it an ideal precursor for further chemical modifications. This protective group can be easily removed under acidic conditions, allowing for the controlled release of the amine for subsequent reactions. This feature is particularly useful in multistep synthetic processes where the reactivity of the amine needs to be carefully managed.

In recent years, 1-BOC-3-AMINOPIPERIDINE has gained significant attention due to its applications in the development of novel therapeutics. One notable area of research involves its use in the synthesis of neuroprotective agents. Studies have shown that compounds derived from 1-BOC-3-AMINOPIPERIDINE can exhibit potent neuroprotective effects, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Beyond neuroprotection, 1-BOC-3-AMINOPIPERIDINE has also been explored in the context of anti-inflammatory drugs. Research has demonstrated that derivatives of this compound can effectively inhibit pro-inflammatory cytokines, thereby reducing inflammation and associated pain. This makes it a valuable starting material for the development of new anti-inflammatory agents with improved efficacy and reduced side effects.

The versatility of 1-BOC-3-AMINOPIPERIDINE extends to its use in antibacterial and antiviral applications. Recent studies have identified several derivatives that exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, some compounds derived from 1-BOC-3-AMINOPIPERIDINE have shown promise as antiviral agents, particularly against RNA viruses such as influenza and coronaviruses.

In the realm of cancer research, 1-BOC-3-AMINOPIPERIDINE-based compounds have been investigated for their potential as anticancer agents. These compounds can target specific signaling pathways involved in cancer cell proliferation and survival, making them attractive candidates for drug development. Preclinical studies have shown promising results, with some derivatives demonstrating significant antitumor activity in both in vitro and in vivo models.

The chemical structure of 1-BOC-3-AMINOPIPERIDINE consists of a six-membered piperidine ring with an amine group at the 3-position and a tert-butyl carbamate (Boc) protecting group at the 1-position. The piperidine ring provides a flexible scaffold that can be readily modified to introduce various functional groups, enhancing its utility in drug design and synthesis.

Synthesis of 1-BOC-3-AMINOPIPERIDINE typically involves several steps, including the formation of the piperidine ring and the introduction of the Boc protecting group. One common synthetic route involves the reaction of 3-piperidinone with tert-butyl chloroformate followed by reduction to form the desired product. This process can be optimized to achieve high yields and purity, making it suitable for large-scale production.

In terms of safety and handling, 1-BOC-3-AMINOPIPERIDINE should be stored under dry conditions and protected from light to maintain its stability. It is important to handle this compound with care, using appropriate personal protective equipment (PPE) such as gloves and goggles to prevent skin contact or inhalation.

To summarize, 1-Boc-3-Aminopiperidine (CAS No. 144243-24-3) is a valuable compound with a wide range of applications in chemical and pharmaceutical research. Its unique chemical properties make it an essential building block for the synthesis of bioactive molecules and therapeutic agents. Ongoing research continues to uncover new potential uses for this compound, further highlighting its importance in modern drug discovery and development.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:144243-24-3)1-BOC-3-氨基哌啶
LE1690301
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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